

In-depth Technical Guide on 2-(2-fluorophenyl)benzoic acid: Data Unavailability

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Compound of Interest

Compound Name: 2-(2-fluorophenyl)benzoic Acid

Cat. No.: B1335878

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Researchers, scientists, and drug development professionals should be aware that there is a significant lack of publicly available, in-depth technical information regarding the molecular structure and biological activity of **2-(2-fluorophenyl)benzoic acid**. Despite extensive searches of scientific databases and chemical supplier information, detailed experimental data on its spectroscopic properties, precise physicochemical constants, and specific biological functions remains elusive. Much of the available information is of a general nature for the broader class of fluorinated benzoic acid derivatives or is for the similarly named but structurally distinct compound, 2-fluorobenzoic acid.

This document outlines the available information and highlights the data gaps that currently prevent the creation of a comprehensive technical guide as per the initial request.

Molecular Identity

The fundamental identification of **2-(2-fluorophenyl)benzoic acid** is established, though detailed experimental data is sparse.

Identifier	Value	Source
Chemical Name	2-(2-fluorophenyl)benzoic acid	-
Molecular Formula	C ₁₃ H ₉ FO ₂	--INVALID-LINK--
Molecular Weight	216.21 g/mol	--INVALID-LINK--
CAS Number	3822-91-5	-

Note: A recurring issue in database searches is the conflation of **2-(2-fluorophenyl)benzoic acid** with 2-fluorobenzoic acid (C₇H₅FO₂). Researchers should exercise caution to ensure they are referencing the correct compound.

Physicochemical Properties

Quantitative physicochemical data for **2-(2-fluorophenyl)benzoic acid** is not readily available in peer-reviewed literature. Commercial suppliers provide general descriptions.

Property	Description
Appearance	Typically a white crystalline solid.
Solubility	Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.
Acidity (pKa)	Expected to be acidic due to the carboxylic acid group, but a precise pKa value is not documented.
Melting Point	A specific, experimentally verified melting point is not consistently reported.

Synthesis and Experimental Protocols

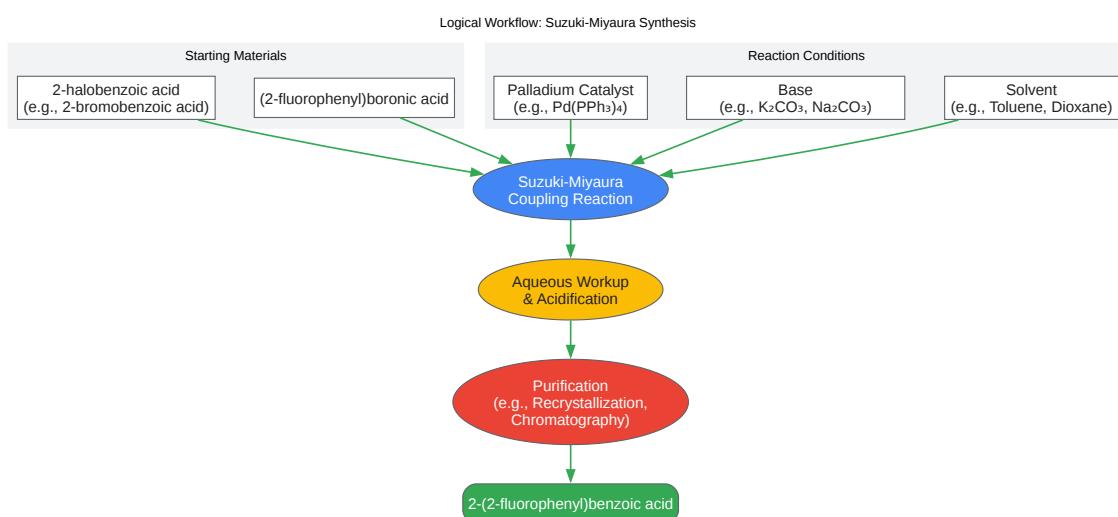
While general synthetic routes are suggested for biaryl carboxylic acids, detailed, reproducible experimental protocols specifically for **2-(2-fluorophenyl)benzoic acid** are not published in

readily accessible scientific literature. The following are plausible synthetic strategies based on established organic chemistry reactions.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a standard method for forming the C-C bond between the two phenyl rings. The general reaction would involve the coupling of a 2-halobenzoic acid derivative with (2-fluorophenyl)boronic acid.

A logical workflow for this synthesis is outlined below.

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A potential synthetic workflow for **2-(2-fluorophenyl)benzoic acid**.

Hydrolysis of 3-(2-Fluorophenyl)isocoumarin

An alternative reported route is the hydrolysis of 3-(2-fluorophenyl)isocoumarin. While a detailed experimental protocol is not available, a commercial source provides the following conditions and yields.

Hydrolysis Conditions	Temperature/Time	Yield (%)
2M KOH, EtOH	Reflux, 6 h	98
Lipase CAL-B, phosphate buffer	40°C, 24 h	65
H ₂ O, 5 bar pressure	100°C, 2 h	Not specified

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or interaction of **2-(2-fluorophenyl)benzoic acid** with any signaling pathways. While fluorinated benzoic acid derivatives, in general, are of interest in drug discovery for their potential as anti-inflammatory, and anticancer agents, any such activity for this specific molecule has not been documented in available literature. The lack of a known biological target or pathway makes the creation of a relevant signaling pathway diagram impossible at this time.

Conclusion

A comprehensive, in-depth technical guide on **2-(2-fluorophenyl)benzoic acid** that meets the standards of the scientific community cannot be constructed from the currently available public data. Key quantitative data, detailed and validated experimental protocols, and information on the biological effects of this specific molecule are needed. Researchers interested in this compound may need to perform foundational research to establish these fundamental properties. For a more data-rich subject, a study of the related compound 2-fluorobenzoic acid is recommended, as it is extensively characterized in scientific literature.

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